Chloro(tripentyl)stannane
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Description
Molecular Structure Analysis
The molecular structure of Chloro(tripentyl)stannane consists of a tin atom bonded to three pentyl groups and one chlorine atom . The InChI representation of the molecule isInChI=1S/3C5H11.ClH.Sn/c3*1-3-5-4-2;;/h3*1,3-5H2,2H3;1H;/q;;;;+1/p-1
. Physical And Chemical Properties Analysis
Chloro(tripentyl)stannane has a molecular weight of 367.6 g/mol . It has 0 hydrogen bond donors, 0 hydrogen bond acceptors, and 12 rotatable bonds . The exact mass is 368.129281 g/mol, and the monoisotopic mass is also 368.129281 g/mol . The topological polar surface area is 0 Ų .Scientific Research Applications
Organometallic Synthesis
Chloro(tripentyl)stannane is used in the synthesis of organometallic compounds. For instance, in one study, the reaction of trichloro(mesityl)stannane with 2,4,6-tri-t-butylphenyllithium led to the formation of a sterically congested stannacyclobutene derivative, highlighting its role in creating complex organotin structures with potential applications in materials science and catalysis (Weidenbruch et al., 1991).
Chemical Intermediates
Chloro(tripentyl)stannane and related compounds have been studied as chemical intermediates. For instance, dibisyl(flourenylidene)stannene, derived from the corresponding chloro-stannanes, was identified as an extremely air-sensitive compound, showcasing the reactive nature and potential utility of these compounds in advanced chemical synthesis (Anselme et al., 1991).
properties
IUPAC Name |
chloro(tripentyl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H11.ClH.Sn/c3*1-3-5-4-2;;/h3*1,3-5H2,2H3;1H;/q;;;;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGICXFRDGZQHA-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[Sn](CCCCC)(CCCCC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33ClSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501034819 |
Source
|
Record name | Chlorotripentyltin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501034819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(tripentyl)stannane | |
CAS RN |
3342-67-4 |
Source
|
Record name | Chlorotripentyltin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3342-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stannane, chlorotripentyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003342674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorotripentyltin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501034819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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